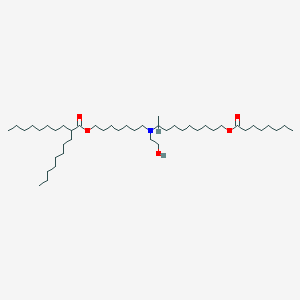
7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate is a complex organic compound with the molecular formula C45H89NO5. This compound is primarily used in biochemical research and has applications in various scientific fields, including chemistry, biology, and medicine .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate involves multiple steps, starting with the preparation of intermediate compounds. The process typically includes esterification, amidation, and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve efficient and cost-effective production. Advanced techniques like continuous flow reactors and automated synthesis systems are often employed to enhance productivity and consistency .
化学反応の分析
Types of Reactions
7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The ester and amide groups can be reduced to alcohols and amines, respectively.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide sites.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the ester groups can produce primary alcohols .
科学的研究の応用
7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in the study of lipid metabolism and membrane dynamics.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of novel materials and as a component in biochemical assays.
作用機序
The mechanism of action of 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate involves its interaction with cellular membranes and lipid bilayers. The compound can integrate into lipid membranes, affecting their fluidity and permeability. This property makes it useful in drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes .
類似化合物との比較
Similar Compounds
Similar compounds include other cationic and neutral lipids used in biochemical research, such as:
- 1,2-Dioleoyl-3-trimethylammonium-propane (DOTAP)
- 1,2-Dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- 1,2-Dioleoyl-sn-glycero-3-phosphocholine (DOPC)
Uniqueness
What sets 7-((2-Hydroxyethyl)(10-(octanoyloxy)decan-2-yl)amino)heptyl 2-octyldecanoate apart is its unique structure, which combines both hydrophilic and hydrophobic regions. This amphiphilic nature allows it to interact effectively with lipid bilayers, making it particularly useful in applications involving membrane dynamics and drug delivery .
特性
分子式 |
C45H89NO5 |
|---|---|
分子量 |
724.2 g/mol |
IUPAC名 |
7-[2-hydroxyethyl(10-octanoyloxydecan-2-yl)amino]heptyl 2-octyldecanoate |
InChI |
InChI=1S/C45H89NO5/c1-5-8-11-14-21-27-34-43(35-28-22-15-12-9-6-2)45(49)51-41-32-25-18-23-30-37-46(38-39-47)42(4)33-26-20-16-17-24-31-40-50-44(48)36-29-19-13-10-7-3/h42-43,47H,5-41H2,1-4H3 |
InChIキー |
YRXKTLBYCZVCEL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCC(CCCCCCCC)C(=O)OCCCCCCCN(CCO)C(C)CCCCCCCCOC(=O)CCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{6-[(4-Chlorophenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}-2-methylimidazo[1,2-a]pyridine](/img/structure/B13366128.png)
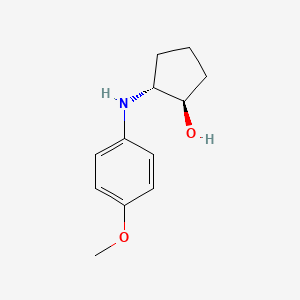
![{6-[2-(2-Chlorophenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl propyl sulfide](/img/structure/B13366142.png)
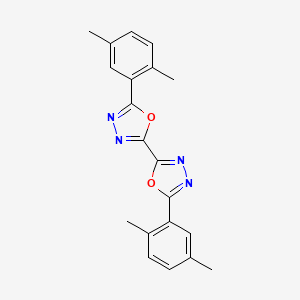
![methyl 3-[[(2-methyl-5-oxo-7-vinyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)methyl](2-phenylethyl)amino]acrylate](/img/structure/B13366156.png)
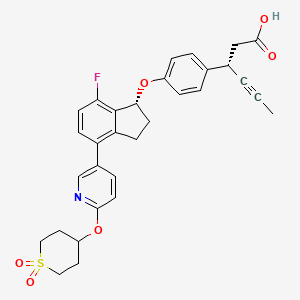
![N-(2-furoyl)-N'-(5-{[(2-furoylamino)carbothioyl]amino}-1-naphthyl)thiourea](/img/structure/B13366173.png)

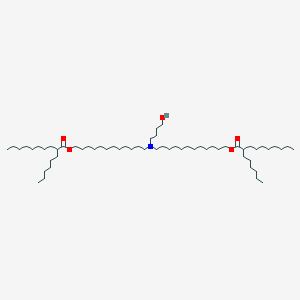
![6-chloro-N-[2-(diisopropylamino)ethyl]-4-hydroxy-2-quinolinecarboxamide](/img/structure/B13366187.png)
![(3AR,4R,5R,6aS)-4-((R)-3-((tert-butyldimethylsilyl)oxy)-5-phenylpentyl)-2-methoxyhexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B13366193.png)
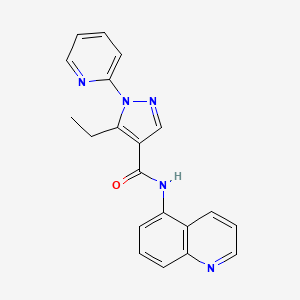
![N-[5-(acetylamino)-2-methoxyphenyl]-2-(5-methoxy-2-methyl-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B13366214.png)
![Ethyl 1-[(3,4-dichlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B13366218.png)
